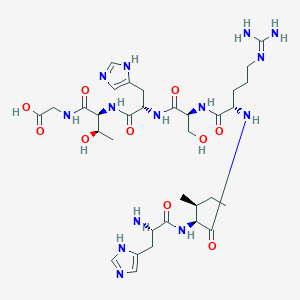
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a phenyl group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
Cyclohexylpiperidine: A compound with a cyclohexyl group attached to a piperidine ring.
Phenylpiperidine: A compound with a phenyl group attached to a piperidine ring.
Uniqueness
2-(2-Cyclohexyl-3-phenyloctahydro-1H-isophosphindol-1-yl)piperidine is unique due to its complex structure, which combines multiple functional groups and rings.
Properties
CAS No. |
427898-09-7 |
|---|---|
Molecular Formula |
C25H38NP |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(2-cyclohexyl-3-phenyl-1,3,3a,4,5,6,7,7a-octahydroisophosphindol-1-yl)piperidine |
InChI |
InChI=1S/C25H38NP/c1-3-11-19(12-4-1)24-21-15-7-8-16-22(21)25(23-17-9-10-18-26-23)27(24)20-13-5-2-6-14-20/h1,3-4,11-12,20-26H,2,5-10,13-18H2 |
InChI Key |
PFOSNDOOQFAKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P2C(C3CCCCC3C2C4=CC=CC=C4)C5CCCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)






![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)





![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)
